molecular formula C14H8Cl2N2 B14806203 3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile

3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile

Cat. No.: B14806203
M. Wt: 275.1 g/mol
InChI Key: VTQMSPXLYCDFMO-UHFFFAOYSA-N
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Description

3-[(2,4-dichlorobenzylidene)amino]benzonitrile is an organic compound with the molecular formula C14H8Cl2N2 It is characterized by the presence of a benzylideneamino group attached to a benzonitrile moiety, with two chlorine atoms substituted at the 2 and 4 positions of the benzylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorobenzylidene)amino]benzonitrile typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently. The reaction mixture is often heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 3-[(2,4-dichlorobenzylidene)amino]benzonitrile are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dichlorobenzylidene)amino]benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing chlorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.

    Reduction: The imine group (benzylideneamino) can be reduced to form the corresponding amine.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzonitrile moiety.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Nucleophilic Aromatic Substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 3-[(2,4-dichlorobenzyl)amino]benzonitrile.

    Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or other functional groups.

Scientific Research Applications

3-[(2,4-dichlorobenzylidene)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzylidene)amino]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzylideneamino group allows for potential interactions with nucleophilic sites in proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dichlorobenzylidene)amino]benzonitrile
  • 2-[(phenylamino)methyl]phenol
  • 2-{[(4-hydroxyphenyl)amino]methyl}phenol
  • 2-{[(3-chlorophenyl)amino]methyl}phenol

Uniqueness

3-[(2,4-dichlorobenzylidene)amino]benzonitrile is unique due to the specific positioning of the chlorine atoms and the benzylideneamino group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H8Cl2N2

Molecular Weight

275.1 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H8Cl2N2/c15-12-5-4-11(14(16)7-12)9-18-13-3-1-2-10(6-13)8-17/h1-7,9H

InChI Key

VTQMSPXLYCDFMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl)C#N

Origin of Product

United States

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